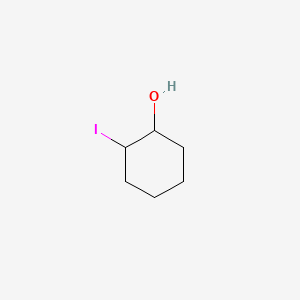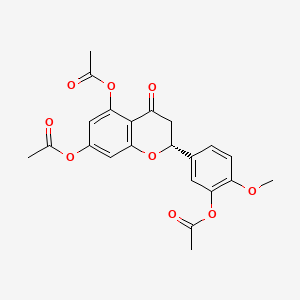
Alpinumisoflavone acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpinumisoflavone acetate is a natural prenylated isoflavonoid derived from the plant species belonging to the Fabaceae family. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, anticancer, and estrogenic activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Alpinumisoflavone acetate can be synthesized through the acetylation of alpinumisoflavone. The process typically involves the reaction of alpinumisoflavone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, this compound can be produced using similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Alpinumisoflavone acetate undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction is usually conducted under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives exhibit different pharmacological properties and can be used for various scientific research applications .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a precursor for the synthesis of other bioactive compounds.
Biology: It is studied for its effects on cellular processes, including cell proliferation, apoptosis, and differentiation.
Medicine: It has shown promise as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and osteoporosis.
Industry: It is used in the development of pharmaceuticals, nutraceuticals, and cosmetics
Comparación Con Compuestos Similares
Alpinumisoflavone acetate is unique compared to other similar compounds due to its prenylated structure, which enhances its biological activity. Similar compounds include:
- Dihydroalpinumisoflavone
- Erythrinin A
- Warangalone
- Erysubin B These compounds share structural similarities with this compound but differ in their specific biological activities and pharmacological properties .
Propiedades
Fórmula molecular |
C22H18O6 |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
[4-(5-hydroxy-2,2-dimethyl-6-oxopyrano[3,2-g]chromen-7-yl)phenyl] acetate |
InChI |
InChI=1S/C22H18O6/c1-12(23)27-14-6-4-13(5-7-14)16-11-26-18-10-17-15(8-9-22(2,3)28-17)20(24)19(18)21(16)25/h4-11,24H,1-3H3 |
Clave InChI |
UGAJYYNANGVRBF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)C2=COC3=CC4=C(C=CC(O4)(C)C)C(=C3C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


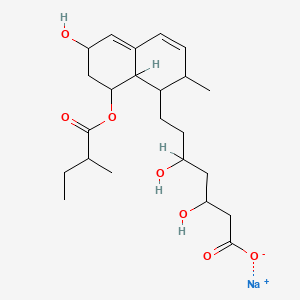

![[3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate](/img/structure/B12320914.png)
![3-[6-[[3,5-Dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B12320919.png)
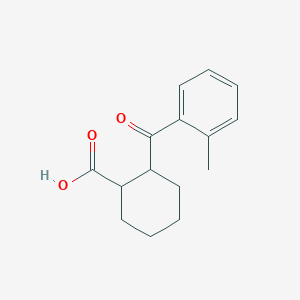
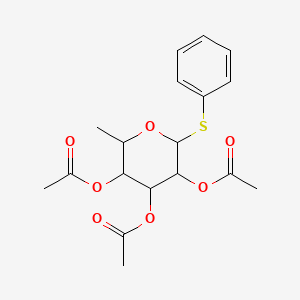
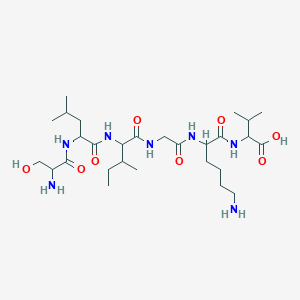
![1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);chloride;tetrafluoroborate](/img/structure/B12320955.png)
![[6-Methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl] 4-nitrobenzoate](/img/structure/B12320956.png)
![2-[[2-[2-[[2-[[2-[[1-[2-[[2-[(2,4-Diamino-4-oxobutanoyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid](/img/structure/B12320958.png)
